Methyl 2-chlorothiazole-5-carboxylate
Overview
Description
Methyl 2-chlorothiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO2S and a molecular weight of 177.61 g/mol . It is a member of the thiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chlorothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-aminothiazole-5-carboxylate hydrochloride with sodium nitrite in the presence of hydrochloric acid . The reaction is carried out at low temperatures to maintain the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which react under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
Methyl 2-chlorothiazole-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Agriculture: It is employed in the development of agrochemicals for crop protection.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Methyl 2-chlorothiazole-5-carboxylate can be compared with other similar compounds in the thiazole family, such as:
- Methyl 2-bromo-5-chlorothiazole-4-carboxylate
- 2-Chlorothiazole-5-carboxaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific substituents, which confer distinct properties and reactivity patterns.
Properties
IUPAC Name |
methyl 2-chloro-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAFIAWKUGNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512523 | |
Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72605-86-8 | |
Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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